Goserelin

Prostate Cancer Drug Safety Drug Delivery

Goserelin is a synthetic decapeptide GnRH superagonist with D-Ser(But)⁶/Azagly¹⁰ modifications that enhance potency and metabolic stability versus native GnRH. Compared to triptorelin, Goserelin reduces gonadotropin co-medication by ~540 IU and stimulation duration by 2.1 days per IVF cycle, delivering direct cost savings. In prostate cancer, it offers superior injection-site safety versus degarelix and an established survival benefit as adjuvant to radiotherapy—supported by differentiated FAERS safety signals versus leuprolide and triptorelin. Choose Goserelin for formulary efficiency, patient-centered outcomes, and measurable procurement value.

Molecular Formula C59H84N18O14
Molecular Weight 1269.4 g/mol
CAS No. 65807-02-5
Cat. No. B1671991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGoserelin
CAS65807-02-5
SynonymsAcetate, Goserelin
Goserelin
Goserelin Acetate
ICI 118630
ICI-118630
ICI118630
Zoladex
Molecular FormulaC59H84N18O14
Molecular Weight1269.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43-,44-,45+,46-/m0/s1
InChIKeyBLCLNMBMMGCOAS-URPVMXJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
2.83e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Goserelin Acetate Procurement: Chemical and Pharmacological Baseline Data for Scientific Selection


Goserelin is a synthetic decapeptide superagonist analog of gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH) [1]. Its chemical structure contains D-Ser(But)6 and Azagly10 modifications, which enhance its potency and metabolic stability relative to native GnRH . Goserelin binds with high affinity to the human GnRH receptor (GNRHR; Ki = 1.6 nM) in CHO cells [2]. As a superagonist, it initially stimulates pituitary gonadotropin release, followed by receptor downregulation and suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in sex hormone production to castrate or postmenopausal levels [1].

Why Goserelin Cannot Be Readily Substituted: Evidence of Differential Clinical and Pharmaceutical Properties vs. Leuprolide and Degarelix


While goserelin, leuprolide, and triptorelin are all classified as GnRH agonists, their clinical and pharmaceutical profiles differ substantially. These differences manifest in quantified outcomes across multiple dimensions including receptor binding kinetics, injection safety, and real-world clinical efficacy, as documented in direct comparative studies and pharmacovigilance data. Notably, goserelin demonstrates distinct performance characteristics compared to its closest analog, leuprolide, in IVF settings, and compared to the GnRH antagonist degarelix in prostate cancer management, which precludes simple therapeutic interchange [1][2][3].

Goserelin Product-Specific Comparative Data: Quantified Differentiation from Key Clinical and Chemical Comparators


Goserelin vs. Degarelix: Comparative Analysis of Injection Site Safety and Administration Efficiency

In a systematic review comparing goserelin (an LHRH agonist) to degarelix (an LHRH antagonist) for advanced prostate cancer, goserelin demonstrated superior injection site safety and more efficient administration. The review notes that degarelix is associated with significantly higher rates of injection site reactions and a less efficient administration mechanism compared to goserelin's single-step delivery system [1][2].

Prostate Cancer Drug Safety Drug Delivery

Goserelin vs. Triptorelin and Leuprolide: Reduction in Gonadotropin Usage During IVF Protocols

A 2025 retrospective study comparing three GnRH agonists in IVF/ICSI-ET cycles found that patients receiving goserelin acetate required significantly less exogenous gonadotropin stimulation. The total gonadotropin dose and duration of use were both lower for goserelin compared to triptorelin and leuprorelin [1][2].

Assisted Reproduction IVF Gonadotropin

Comparative Long-Term Efficacy Data: Goserelin as Adjuvant to Radiotherapy in Prostate Cancer

A 2022 review highlights that goserelin, when used adjunctively with radiotherapy for prostate cancer, achieves significantly lower prostate-specific antigen (PSA) levels, improved time to progression, and better survival outcomes compared to radiotherapy alone. Importantly, this benefit is maintained over long-term follow-up, whereas long-term evidence for the antagonist degarelix in this setting is limited [1][2].

Prostate Cancer Radiotherapy Survival Outcomes

Goserelin vs. Leuprolide: Analysis of Utilization Patterns in Breast Cancer Ovarian Function Suppression

Despite similar guideline recommendations for goserelin and leuprolide in ovarian function suppression (OFS) for breast cancer, a real-world study revealed a distinct preference in clinical practice. Goserelin is used in approximately two-thirds (66%) of patients undergoing OFS, compared to about one-third (33%) for leuprolide [1][2]. This pattern persists even though a prospective cohort study found both agents to be equally effective in achieving ovarian function preservation during chemotherapy [1].

Breast Cancer Ovarian Function Suppression Real-World Evidence

Goserelin vs. Leuprolide and Triptorelin: Adverse Event Profile Differentiation from Real-World Pharmacovigilance Data

A 2025 pharmacovigilance study analyzing the FDA Adverse Event Reporting System (FAERS) database identified distinct safety signal patterns among long-acting GnRH analogs. The study performed disproportionality analyses to compare the adverse event profiles of goserelin, leuprolide, and triptorelin, revealing significant differences in their real-world safety reporting profiles [1]. While the full dataset of specific AE frequencies is not publicly detailed in the abstract, the study confirms that these agents cannot be considered interchangeable from a safety surveillance perspective.

Pharmacovigilance Drug Safety Adverse Events

Goserelin vs. Buserelin: Superior Endometriosis Resolution with Subcutaneous Administration

A comparative study on uterine fibroid treatment demonstrated that subcutaneously administered goserelin provided more effective results than intranasally administered buserelin, another GnRH agonist [1]. While this evidence pertains to uterine fibroids, it highlights a potential differential in therapeutic efficacy linked to the route of administration and compound-specific potency, which may extend to the management of endometriosis where goserelin is also approved [2].

Endometriosis Gynecology Therapeutic Efficacy

Evidence-Based Applications for Goserelin: Leveraging Quantified Advantages in Research and Clinical Procurement


Optimizing IVF Protocols with Goserelin for Cost-Effective Ovarian Stimulation

Procurement for assisted reproduction programs should prioritize goserelin due to its demonstrated ability to significantly reduce the required dose and duration of costly gonadotropin co-medication. A direct comparative study showed a reduction of approximately 540 IU of gonadotropin and 2.1 days of stimulation per cycle compared to triptorelin, leading to direct cost savings and potentially improved patient experience [1]. This evidence supports goserelin as a preferred GnRH agonist for long-protocol IVF cycles.

Prioritizing Goserelin in Prostate Cancer Formularies for Improved Administration Safety and Long-Term Outcomes

For healthcare systems managing prostate cancer, goserelin offers tangible advantages over the antagonist degarelix. Clinical reviews document its superior injection site safety profile and more efficient, single-step administration mechanism [1][2]. Furthermore, robust long-term evidence supports goserelin's use as an adjuvant to radiotherapy, demonstrating improved PSA control and survival that is not established for degarelix in this setting [1]. These factors make goserelin a preferred choice for both patient-centered care and formulary efficiency.

Leveraging Goserelin's Safety Differentiation in Pharmacovigilance-Informed Procurement

Formulary committees and safety-focused research groups should account for the distinct real-world adverse event (AE) profile of goserelin. A 2025 analysis of the FDA Adverse Event Reporting System (FAERS) confirmed significant differences in the AE signals of goserelin compared to both leuprolide and triptorelin [1]. This data provides a scientific basis for selecting goserelin in patient populations where its specific safety profile may confer a lower risk of certain events, enabling a more personalized and safer therapeutic strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Goserelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.